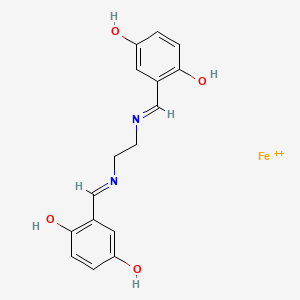![molecular formula C36H29N9Na2O7S2 B1497366 disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate CAS No. 54804-85-2](/img/structure/B1497366.png)
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple diazenyl groups and sulfonic acid functionalities. It is commonly used in the production of dyes and pigments due to its vibrant color properties.
Métodos De Preparación
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) involves several steps:
Reduction of Nitro Compounds: The initial step involves the reduction of nitro compounds to amines using reducing agents such as sodium amalgam or iron in dilute acid.
Diazotization: The amines are then diazotized using nitrous acid, forming diazonium salts.
Coupling Reactions: These diazonium salts undergo coupling reactions with various aromatic compounds to form the final product.
Sulfonation: The compound is further sulfonated to introduce sulfonic acid groups, enhancing its solubility and stability.
Análisis De Reacciones Químicas
2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert the diazenyl groups back to amines, altering the compound’s color properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications in multiple scientific domains:
Chemistry: It is used as a dye intermediate in the synthesis of various azo dyes.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) involves its interaction with molecular targets through its diazenyl and sulfonic acid groups. These groups facilitate binding to various substrates, leading to changes in their chemical and physical properties. The compound’s ability to form stable complexes with metals and other molecules is crucial for its applications in dyeing and staining .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) stands out due to its unique combination of diazenyl and sulfonic acid groups. Similar compounds include:
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Known for its use as a fluorescent brightener.
2-Amino-4,8-naphthalenedisulfonic acid: Used in the synthesis of various dyes and pigments.
1,5-Naphthalenedisulfonic acid: Utilized in the study of aromatic dianions and their interactions.
This compound’s unique structure and properties make it a valuable asset in various scientific and industrial applications.
Propiedades
Número CAS |
54804-85-2 |
|---|---|
Fórmula molecular |
C36H29N9Na2O7S2 |
Peso molecular |
809.8 g/mol |
Nombre IUPAC |
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H31N9O7S2.2Na/c1-19-14-21(8-11-27(19)41-43-29-13-10-24(37)18-26(29)38)22-9-12-28(20(2)15-22)42-44-34-30(53(47,48)49)16-23-17-31(54(50,51)52)35(36(46)32(23)33(34)39)45-40-25-6-4-3-5-7-25;;/h3-18,46H,37-39H2,1-2H3,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |
Clave InChI |
DHQJMKJYFOHOSY-UHFFFAOYSA-L |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+] |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+] |
| 54804-85-2 37372-50-2 |
|
Pictogramas |
Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


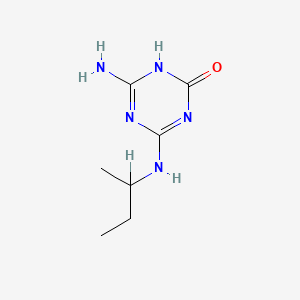

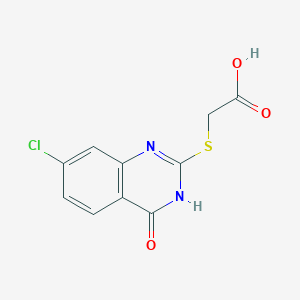
![2-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1497311.png)
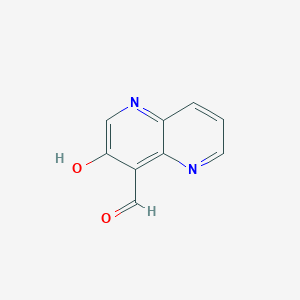
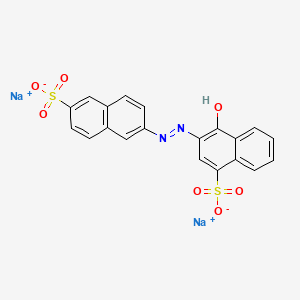
![5,6,7,8-Tetrahydro-2-phenyl-7-benzylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B1497319.png)
![tert-butyl N-[2-({4-[4-(4-fluoro-3-hydroxyphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl}amino)ethyl]carbamate](/img/structure/B1497322.png)
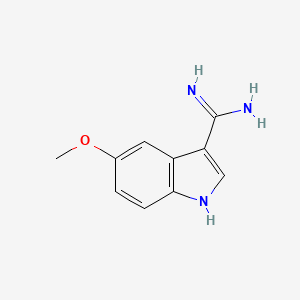
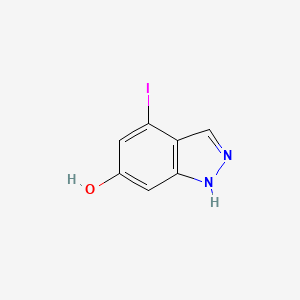
![(9-[1,1'-Biphenyl]-3-yl-9H-carbazol-2-yl)-boronic acid](/img/structure/B1497330.png)
![3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1497332.png)
![disodium;4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B1497333.png)
